3',5'-Di-O-benzoyl Fialuridine

Descripción

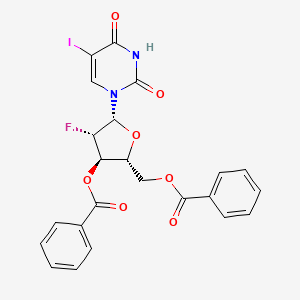

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H18FIN2O7 |

|---|---|

Peso molecular |

580.3 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H18FIN2O7/c24-17-18(34-22(30)14-9-5-2-6-10-14)16(12-32-21(29)13-7-3-1-4-8-13)33-20(17)27-11-15(25)19(28)26-23(27)31/h1-11,16-18,20H,12H2,(H,26,28,31)/t16-,17+,18-,20-/m1/s1 |

Clave InChI |

FBENGCVQLDKVAT-AJYBTWMASA-N |

SMILES isomérico |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3',5'-Di-O-benzoyl Fialuridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3',5'-Di-O-benzoyl Fialuridine (B1672660) is a prodrug of Fialuridine (FIAU), a nucleoside analogue once investigated as a potent antiviral agent against Hepatitis B Virus (HBV). Despite promising initial efficacy, its clinical development was halted due to severe and unforeseen mitochondrial toxicity, leading to liver failure and fatalities in a 1993 clinical trial.[1][2][3] This document provides a detailed technical overview of the mechanism of action of Fialuridine, with a focus on the molecular and cellular events that precipitate its toxic effects. The insights gleaned from the study of Fialuridine have had a lasting impact on preclinical toxicology and drug development, particularly for nucleoside analogues.

From Prodrug to Active Compound: The Conversion of 3',5'-Di-O-benzoyl Fialuridine

This compound is designed for enhanced bioavailability. Following administration, it undergoes rapid in vivo metabolism, where esterase enzymes cleave the benzoyl groups to release the active compound, Fialuridine (1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil or FIAU).[3] The subsequent mechanism of action and toxicity are attributable to FIAU.

Antiviral Mechanism of Action against Hepatitis B Virus

Fialuridine exerts its antiviral effect by targeting the HBV DNA polymerase, a critical enzyme for viral replication. The process involves several key steps:

-

Cellular Uptake and Anabolic Phosphorylation: Fialuridine enters host cells and is sequentially phosphorylated by host cell kinases to its active triphosphate form, Fialuridine triphosphate (FIAUTP).

-

Inhibition of HBV DNA Polymerase: FIAUTP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase.

-

Chain Termination: Upon incorporation into the growing viral DNA chain, Fialuridine can act as a chain terminator, thus halting viral replication.

The initial clinical trials demonstrated that Fialuridine was a potent inhibitor of HBV replication, with patients exhibiting a precipitous drop in HBV DNA levels in their blood.[3]

The Core of Toxicity: Mitochondrial Dysfunction

The catastrophic toxicity of Fialuridine stems from its off-target effects on mitochondria, the powerhouse of the cell. The mechanism of mitochondrial toxicity is multifaceted and species-specific, which explains why it was not detected in preclinical animal studies.[1]

Mitochondrial Uptake and Phosphorylation

A critical factor in Fialuridine's human-specific toxicity is its transport into the mitochondria. This process is mediated by the human equilibrative nucleoside transporter 1 (ENT1) , which is expressed in the mitochondrial membrane of human cells but not in those of rodents.[4][5] Once inside the mitochondrial matrix, Fialuridine is phosphorylated to its monophosphate form by the mitochondrial enzyme thymidine kinase 2 (TK2) .[4][5] Subsequent phosphorylations lead to the formation of FIAUTP within the mitochondria.

Inhibition of DNA Polymerase Gamma (Pol γ)

The primary target of FIAUTP within the mitochondria is DNA polymerase gamma (Pol γ) , the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA). FIAUTP is a potent competitive inhibitor of Pol γ with respect to the natural substrate dTMP.

Incorporation into Mitochondrial DNA and Impaired Replication

Pol γ can incorporate FIAUTP into the nascent mtDNA strand opposite adenosine (B11128) residues. While the incorporation of a single analogue may not immediately halt replication, the presence of multiple adjacent Fialuridine molecules dramatically impairs further chain elongation. This leads to a progressive depletion of mtDNA.

Downstream Consequences of mtDNA Depletion

The depletion of mtDNA has severe consequences for mitochondrial function, as mtDNA encodes essential subunits of the electron transport chain (ETC) and ATP synthase. The downstream effects include:

-

Impaired Oxidative Phosphorylation: Reduced expression of ETC components leads to a collapse of the mitochondrial respiratory chain, resulting in decreased ATP production.

-

Lactic Acidosis: To compensate for the lack of aerobic respiration, cells switch to anaerobic glycolysis, leading to the accumulation of lactic acid.[3][6]

-

Reactive Oxygen Species (ROS) Formation: A dysfunctional ETC can lead to increased production of ROS, causing oxidative stress and further cellular damage.[4][5]

-

Lipid Accumulation (Steatosis): Impaired mitochondrial beta-oxidation of fatty acids results in the accumulation of lipid droplets within the cytoplasm, particularly in hepatocytes.[7] This leads to a condition known as microvesicular steatosis.[3]

-

Apoptosis: The culmination of mitochondrial dysfunction, energy crisis, and oxidative stress triggers programmed cell death (apoptosis).[4][5]

These cellular events manifest clinically as hepatic failure, myopathy, neuropathy, pancreatitis, and severe lactic acidosis.[3][6] The toxicity was observed to be delayed, appearing after several weeks of treatment, and was tragically irreversible in many cases.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism and toxicity of Fialuridine.

Table 1: Inhibition of DNA Polymerase Gamma by Fialuridine Triphosphate and its Metabolites

| Compound | Inhibition Constant (K_i) for dTMP Incorporation (µM) |

| FIAUTP | 0.015 |

| FMAUTP | 0.03 |

| FAUTP | 1.0 |

Data from in vitro inhibition kinetics studies.

Table 2: Effect of Fialuridine and its Metabolites on Mitochondrial DNA Abundance in HepG2 Cells

| Compound | Concentration (µM) | Duration | % Decrease in mtDNA |

| Fialuridine (FIAU) | 20 | 14 days | 30% |

| FMAU | 20 | 14 days | 30% |

| FAU | 100 | 14 days | <10% |

Data from cell culture experiments.

Table 3: Key Events in the 1993 Fialuridine Clinical Trial at NIH

| Parameter | Observation |

| Number of Patients | 15[2] |

| Duration of Treatment before Toxicity | > 9 weeks[3] |

| Severe Toxicity | 7 out of 15 patients[3] |

| Fatalities | 5[3] |

| Liver Transplants | 2[3] |

| Key Clinical Manifestations | Hepatic failure, lactic acidosis, pancreatitis, neuropathy, myopathy[3][6] |

Data compiled from reports on the clinical trial.[2][3][6]

Experimental Protocols

DNA Polymerase Gamma Inhibition Assay

Objective: To determine the inhibitory effect of Fialuridine triphosphate on the activity of DNA polymerase gamma.

Methodology:

-

Enzyme and Substrates: Purified recombinant human DNA polymerase gamma is used. The reaction mixture contains a DNA template-primer, radiolabeled dNTPs (e.g., [³H]dTTP), and the other three unlabeled dNTPs.

-

Inhibition Kinetics: The assay is performed in the presence of varying concentrations of FIAUTP. The incorporation of the radiolabeled dNTP into the DNA is measured over time.

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentration in the presence and absence of the inhibitor. The type of inhibition (e.g., competitive) and the inhibition constant (K_i) are determined using Lineweaver-Burk or Dixon plots.

Mitochondrial DNA Quantification

Objective: To measure the effect of Fialuridine treatment on the abundance of mitochondrial DNA in cultured cells.

Methodology:

-

Cell Culture and Treatment: A relevant human cell line (e.g., HepG2 hepatoma cells) is cultured in the presence of varying concentrations of Fialuridine for a specified duration (e.g., 14 days).

-

DNA Extraction: Total DNA is extracted from the treated and control cells.

-

Quantitative PCR (qPCR): Real-time PCR is performed using specific primers for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., β-actin) for normalization.

-

Data Analysis: The relative amount of mtDNA is calculated by comparing the amplification of the mitochondrial gene to the nuclear gene in treated versus control cells. A decrease in this ratio indicates mtDNA depletion.

Electron Microscopy of Mitochondria

Objective: To visualize the ultrastructural changes in mitochondria following Fialuridine treatment.

Methodology:

-

Sample Preparation: Cells or tissue samples from Fialuridine-treated and control subjects are fixed, dehydrated, and embedded in resin.

-

Ultrathin Sectioning: The embedded samples are cut into ultrathin sections (70-90 nm).

-

Staining: The sections are stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

-

Imaging: The stained sections are examined using a transmission electron microscope (TEM).

-

Analysis: The morphology of mitochondria is assessed for abnormalities such as swelling, loss of cristae, and the presence of inclusions.[7]

Visualizations

References

- 1. Fialuridine - Wikipedia [en.wikipedia.org]

- 2. nationalacademies.org [nationalacademies.org]

- 3. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanisms of Chronic Fialuridine Hepatotoxicity as Revealed in Primary Human Hepatocyte Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 3',5'-Di-O-benzoyl Fialuridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Di-O-benzoyl Fialuridine is a key intermediate in the synthesis of Fialuridine (FIAU), a nucleoside analogue investigated for its potent antiviral activity, particularly against the hepatitis B virus (HBV). Understanding the synthesis and characterization of this benzoylated precursor is crucial for the development of FIAU and related antiviral compounds. This technical guide provides a comprehensive overview of the synthetic pathway and detailed characterization of this compound.

Fialuridine itself is a pyrimidine (B1678525) nucleoside analog that inhibits viral DNA polymerase.[1] The benzoyl protecting groups at the 3' and 5' positions of the arabinofuranosyl sugar moiety are critical for synthetic strategies, allowing for regioselective modifications and improving solubility in organic solvents during synthesis. This guide will delve into the experimental protocols for its preparation and the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the preparation of a protected fluorinated sugar, followed by a coupling reaction with a modified uracil (B121893) base.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a convergent synthesis, where the sugar and base moieties are prepared separately and then combined.

Caption: General synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose

This initial step involves the fluorination of a protected arabinofuranose sugar.

-

Reactants: 1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose, Diethylaminosulfur trifluoride (DAST).

-

Solvent: Dichloromethane.

-

Procedure: 1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose is dissolved in dichloromethane. DAST is added dropwise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.

Step 2: Silylation of 5-Iodouracil

To facilitate the subsequent coupling reaction, the 5-iodouracil base is silylated.

-

Reactants: 5-Iodouracil, Hexamethyldisilazane (HMDS), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).

-

Solvent: Dichloroethane.

-

Procedure: A suspension of 5-iodouracil in dichloroethane is treated with HMDS and a catalytic amount of TMSOTf. The mixture is heated to reflux until the solution becomes clear, indicating the formation of the silylated derivative.

Step 3: Glycosylation to form this compound

The key coupling step involves the reaction of the fluorinated sugar with the silylated base.

-

Reactants: 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose, 2,4-bis(trimethylsilyloxy)-5-iodouracil, Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Solvent: Dichloroethane or acetonitrile.

-

Procedure: The silylated 5-iodouracil solution is cooled, and the protected fluorinated sugar is added, followed by the dropwise addition of TMSOTf. The reaction mixture is stirred at room temperature and then heated to reflux. The progress of the reaction is monitored by TLC.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with water, dried, and concentrated. The resulting residue is purified by silica gel column chromatography to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data is based on typical results reported for this molecule.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₁₈FIN₂O₇ |

| Molecular Weight | 580.30 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 97614-45-4 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are expected chemical shifts for this compound.

¹H NMR (Proton NMR): The spectrum would exhibit characteristic signals for the protons of the sugar moiety, the uracil base, and the benzoyl groups. Key expected signals include:

-

A doublet for the anomeric proton (H-1').

-

Multiplets for the sugar protons (H-2', H-3', H-4', H-5').

-

A singlet for the H-6 proton of the uracil ring.

-

Multiplets in the aromatic region corresponding to the protons of the two benzoyl groups.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

¹⁹F NMR (Fluorine NMR): A key characterization technique for this molecule, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom at the C-2' position of the sugar, with coupling to adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Expected [M+H]⁺: 581.0215

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized this compound. A reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water) would be used. The purity is determined by the peak area percentage of the main component.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound is a well-defined process that provides a crucial intermediate for the production of the antiviral agent Fialuridine. Careful execution of the synthetic steps and rigorous characterization using modern analytical techniques are paramount to ensure the quality and purity of the final product. This technical guide provides researchers and drug development professionals with the foundational knowledge required for the successful synthesis and analysis of this important molecule.

References

3',5'-Di-O-benzoyl Fialuridine: A Technical Guide on a Purine Nucleoside Analog Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',5'-Di-O-benzoyl Fialuridine, a benzoylated derivative of the pyrimidine (B1678525) nucleoside analog Fialuridine (FIAU). While specific data on the benzoylated compound is limited, this document extrapolates from the extensive research on its parent compound, FIAU, to offer insights into its potential as a prodrug. This guide covers the synthesis, proposed mechanism of action, potential antiviral activity, and the critical aspect of mitochondrial toxicity associated with FIAU. Detailed experimental protocols for evaluating antiviral efficacy and toxicity are provided, alongside structured data tables and visualizations to facilitate understanding and future research.

Introduction

Fialuridine (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil), or FIAU, is a pyrimidine nucleoside analog that was initially developed as a potent antiviral agent against Hepatitis B virus (HBV).[1] Despite showing promising antiviral activity in early studies, its clinical development was halted in 1993 due to severe and unexpected hepatotoxicity in a phase II clinical trial, which resulted in five fatalities and two liver transplants among fifteen patients.[1] The tragic outcome of the FIAU trials served as a critical lesson in drug development, highlighting the potential for severe mitochondrial toxicity with nucleoside analogs that may not be predicted by preclinical animal studies.

This compound is a derivative of FIAU where the hydroxyl groups at the 3' and 5' positions of the arabinofuranosyl ring are esterified with benzoyl groups. While one source incorrectly identifies it as a purine (B94841) nucleoside analog, its core structure is unequivocally derived from the pyrimidine nucleoside, Fialuridine.[2] The addition of benzoyl groups is a common strategy in medicinal chemistry to create prodrugs with enhanced lipophilicity, which can improve oral bioavailability and cellular uptake. It is hypothesized that this compound acts as a prodrug, being metabolized intracellularly to release the active Fialuridine.

This guide will delve into the known aspects of Fialuridine and provide a framework for the investigation of its 3',5'-di-O-benzoyl derivative.

Physicochemical Properties

| Property | Fialuridine (FIAU) | This compound (Predicted) |

| Chemical Formula | C₉H₁₀FIN₂O₅ | C₂₃H₁₈FIN₂O₇ |

| Molar Mass | 372.09 g/mol | 580.31 g/mol |

| Appearance | White to almost white powder/crystal | Crystalline solid |

| Melting Point | 226 °C | Expected to be different from FIAU |

| Solubility | Soluble in DMSO, methanol | Expected to have higher solubility in organic solvents and lower solubility in aqueous solutions compared to FIAU |

| Lipophilicity (LogP) | -0.9 (predicted) | Expected to be significantly higher than FIAU |

Synthesis

A definitive published synthesis for this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on standard nucleoside chemistry. The benzoylation of the 3' and 5' hydroxyl groups of Fialuridine can be achieved using a benzoylating agent in the presence of a suitable base.

A general procedure for the benzoylation of a nucleoside analog is as follows:

-

Fialuridine is dissolved in a dry aprotic solvent such as pyridine (B92270) or N,N-dimethylformamide (DMF).

-

An excess of benzoyl chloride is added dropwise to the solution at 0°C.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is presumed to be dependent on its intracellular conversion to Fialuridine. Therefore, understanding the mechanism of action of FIAU is paramount.

Proposed Prodrug Activation

Caption: Proposed intracellular activation of this compound.

Antiviral Mechanism of Fialuridine

Fialuridine exerts its antiviral effect against HBV through the inhibition of the viral DNA polymerase.

-

Cellular Uptake and Phosphorylation: Fialuridine enters hepatocytes and is sequentially phosphorylated by host cell kinases, primarily the mitochondrial enzyme thymidine kinase 2 (TK2), to its active triphosphate form, FIAU-TP.

-

Inhibition of HBV DNA Polymerase: FIAU-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HBV DNA polymerase.

-

Chain Termination: Once incorporated, the 2'-fluoro and 3'-hydroxyl configuration of the arabinose sugar moiety of FIAU disrupts the normal conformation of the DNA strand, leading to premature chain termination and the cessation of viral DNA replication.

Mechanism of Mitochondrial Toxicity

The severe toxicity of Fialuridine is a direct consequence of its interaction with mitochondrial DNA (mtDNA) replication.

Caption: Signaling pathway of Fialuridine-induced mitochondrial toxicity.

The key steps in this process are:

-

Mitochondrial Transport: Fialuridine is transported into the mitochondria by the human equilibrative nucleoside transporter 1 (hENT1).

-

Mitochondrial Phosphorylation: Within the mitochondria, Fialuridine is phosphorylated to FIAU-TP by TK2.

-

Inhibition of DNA Polymerase Gamma: FIAU-TP is a potent inhibitor of DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication and repair of mtDNA.

-

mtDNA Depletion: The inhibition of Pol γ leads to a progressive depletion of mtDNA.

-

Mitochondrial Dysfunction: The loss of mtDNA, which encodes essential components of the electron transport chain, results in impaired oxidative phosphorylation, leading to cellular energy crisis, lactic acidosis, and ultimately, cell death (apoptosis). This manifests clinically as hepatic failure, pancreatitis, and myopathy.[1]

Quantitative Data

The following tables summarize the available quantitative data for Fialuridine. It is anticipated that this compound would need to be evaluated in similar assays to determine its efficacy and toxicity profile.

Table 1: In Vitro Antiviral Activity of Fialuridine

| Virus | Cell Line | Assay | IC₅₀ | Reference |

| Hepatitis B Virus (duck) | Human Hepatoma Cells | DNA Replication | 0.075 µM | [3] |

| Hepatitis B Virus (duck) | Chicken Liver Cells | DNA Replication | 156 µM | [3] |

| Herpes Simplex Virus-1 (HSV-1) | - | - | Ki = 0.14 µM | [3] |

| Herpes Simplex Virus-2 (HSV-2) | - | - | Ki = 0.95 µM | [3] |

| Vaccinia Virus | HFF Cells | - | EC₅₀ = 1.5 µM | [3] |

| Cowpox Virus | HFF Cells | - | EC₅₀ = 0.2 µM | [3] |

Table 2: Fialuridine Clinical Trial Data (Hepatitis B)

| Trial Phase | Number of Patients | Dosage | Duration | Outcome |

| Phase II | 15 | 0.1 or 0.25 mg/kg/day | Up to 13 weeks | Trial terminated due to severe toxicity. 7 patients developed hepatic failure, 5 of whom died. |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are for the evaluation of Fialuridine but are directly applicable to the study of this compound.

In Vitro Antiviral Assay (Hepatitis B)

Caption: Experimental workflow for in vitro anti-HBV activity testing.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against HBV replication in a cell-based assay.

Materials:

-

HepG2.2.15 cell line (stably transfected with the HBV genome)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Test compound (this compound)

-

Positive control (e.g., Lamivudine)

-

DNA extraction kit

-

qPCR master mix and primers/probe for HBV DNA

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compound and positive control in culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a no-drug control.

-

Incubation: Incubate the plates for 7-10 days, replacing the medium with freshly prepared compound-containing medium every 2-3 days.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR Analysis: Quantify the amount of HBV DNA in each sample using real-time quantitative PCR (qPCR).

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of viral replication inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compound.

Materials:

-

HepG2 cells

-

DMEM with 10% FBS

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ from the dose-response curve.

Conclusion

This compound is a prodrug candidate of the potent anti-HBV nucleoside analog, Fialuridine. While its chemical modifications may enhance its pharmacokinetic properties, the inherent risk of severe mitochondrial toxicity associated with the parent compound, FIAU, necessitates a cautious and thorough preclinical evaluation. The tragic history of Fialuridine underscores the importance of developing and utilizing predictive models for mitochondrial toxicity in drug discovery. The experimental protocols and data presented in this guide provide a framework for the systematic investigation of this compound and other nucleoside analogs, with a critical focus on assessing both antiviral efficacy and potential for adverse mitochondrial effects. Future research should aim to elucidate the metabolic fate of this compound and to directly compare its efficacy and toxicity profile with that of Fialuridine in relevant in vitro and in vivo models.

References

3',5'-Di-O-benzoyl Fialuridine and its Relevance in Hepatitis B Virus Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fialuridine (B1672660) (FIAU), a nucleoside analogue, demonstrated potent antiviral activity against the Hepatitis B virus (HBV) in early studies, positioning it as a promising therapeutic candidate. However, its clinical development was halted due to severe and unforeseen mitochondrial toxicity, leading to tragic outcomes in a 1993 clinical trial. This technical guide delves into the research surrounding Fialuridine and its derivative, 3',5'-Di-O-benzoyl Fialuridine, providing a comprehensive overview of the available scientific data, experimental methodologies, and the critical lessons learned from its development. While direct research on the anti-HBV activity of this compound is not publicly available, its chemical structure suggests its likely role as a synthetic intermediate or a prodrug of Fialuridine. Benzoyl groups are commonly used as protecting groups in nucleoside chemistry to enhance stability or facilitate synthesis.[1] This guide will therefore focus on the extensive research conducted on the parent compound, Fialuridine, to inform current and future antiviral drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on Fialuridine (FIAU).

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of Fialuridine (FIAU)

| Cell Line | Virus Strain | Parameter | Value (µM) |

| Human Hepatoma Cells | Duck HBV | IC50 | 0.075[2] |

| Chicken Liver Cells | Duck HBV | IC50 | 156[2] |

-

IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of viral replication.

-

CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

-

Selectivity Index (SI): Calculated as CC50/IC50. A higher SI indicates a more favorable safety profile.

Table 2: In Vivo Antiviral Efficacy of Fialuridine (FIAU) in the Woodchuck Model of Chronic HBV Infection

| Animal Model | Dosage | Duration | Key Findings |

| Woodchuck (Chronic WHV carriers) | 1.5 mg/kg/d (oral) | 12 weeks | - Serum WHV DNA concentration was reduced by 2-3 logs after 4 weeks. - Serum WHV DNA was undetectable after 12 weeks. - Hepatic WHV DNA replicative intermediates decreased 100-fold.[3] |

Table 3: Clinical Trial Data for Fialuridine (FIAU) in Patients with Chronic Hepatitis B

| Trial Phase | Dosage | Duration | Antiviral Effect |

| Phase II | 0.1 or 0.25 mg/kg/d | Up to 13 weeks | - Significant reduction in HBV DNA levels in the blood. |

Experimental Protocols

Detailed methodologies for key experiments cited in Fialuridine research are provided below.

In Vitro Antiviral Activity Assay (IC50 Determination)

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are transfected with the HBV genome or infected with a suitable hepadnavirus like Duck HBV (DHBV).

-

Drug Treatment: Cells are treated with serial dilutions of Fialuridine.

-

Analysis of Viral Replication: After a defined incubation period (e.g., 7-10 days), the extent of viral replication is assessed. This can be done by:

-

Southern Blot Analysis: To detect intracellular viral DNA replicative intermediates.

-

Quantitative PCR (qPCR): To quantify the amount of viral DNA in the cell culture supernatant.

-

-

IC50 Calculation: The concentration of Fialuridine that causes a 50% reduction in viral replication compared to untreated control cells is determined.

In Vitro Cytotoxicity Assay (CC50 Determination)

-

Cell Culture: The same cell line used for the antiviral assay is seeded in microtiter plates.

-

Drug Treatment: Cells are exposed to a range of concentrations of Fialuridine for the same duration as the antiviral assay.

-

Cell Viability Assessment: Cell viability is measured using methods such as:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

-

-

CC50 Calculation: The concentration of Fialuridine that reduces cell viability by 50% is calculated.

In Vivo Efficacy Study in the Woodchuck Model

-

Animal Model: Woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV), a closely related model for human HBV, are used.

-

Drug Administration: Fialuridine is administered orally at a specified dose and frequency for a defined treatment period.

-

Monitoring:

-

Virological Markers: Serum WHV DNA levels are monitored regularly using dot-blot hybridization or qPCR.

-

Biochemical Markers: Liver function tests (e.g., ALT, AST) are performed.

-

Histopathology: Liver biopsies may be taken to assess changes in liver tissue.

-

-

Toxicity Assessment: Animals are monitored for any signs of toxicity, including changes in weight, food intake, and behavior.

Visualizations

Proposed Synthesis of this compound

Caption: General workflow for the synthesis of a benzoylated nucleoside.

Proposed Mechanism of Fialuridine-Induced Mitochondrial Toxicity

Caption: Signaling pathway of Fialuridine-induced mitochondrial toxicity.

Logical Workflow for Antiviral Drug Screening

Caption: Experimental workflow for antiviral drug discovery and evaluation.

Conclusion

The story of Fialuridine in Hepatitis B research is a critical case study in drug development. While its potent antiviral activity was promising, the severe mitochondrial toxicity observed in clinical trials underscores the importance of comprehensive preclinical safety assessments. This compound, as a likely derivative or prodrug, is part of this narrative, highlighting the chemical strategies employed to modify nucleoside analogues. Although direct anti-HBV data for this specific benzoylated compound is lacking, the extensive research on Fialuridine provides invaluable insights for the development of safer and more effective antiviral therapies. Future research in this area must prioritize a thorough understanding of a compound's interaction with host cellular machinery, particularly mitochondrial function, to avoid similar adverse outcomes.

References

Exploring the Antitumor Potential of 3',5'-Di-O-benzoyl Fialuridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Di-O-benzoyl Fialuridine (B1672660) is a synthetic nucleoside analog. Structurally, it is a prodrug of Fialuridine (FIAU), a compound known for its potent antiviral activity. The addition of benzoyl groups to the 3' and 5' positions of the fialuridine molecule is a common strategy in medicinal chemistry to enhance oral bioavailability and modify the pharmacokinetic profile of the parent drug. While FIAU was primarily investigated for the treatment of Hepatitis B Virus (HBV) infection, its mechanism of action as a DNA synthesis inhibitor suggests a potential, albeit unexplored, role as an antitumor agent. This technical guide provides an in-depth exploration of the hypothetical antitumor potential of 3',5'-Di-O-benzoyl Fialuridine, focusing on the known properties of its active form, FIAU. The significant toxicity associated with FIAU, which ultimately led to the cessation of its clinical development for HBV, is also a central topic of this guide, as it represents the primary challenge to its potential therapeutic application in oncology.

Pharmacology and Mechanism of Action

As a prodrug, this compound is expected to be metabolized in vivo, likely through the action of esterases, to release the active compound, Fialuridine (FIAU). The proposed mechanism of action of FIAU as a potential antitumor agent is predicated on its ability to interfere with DNA synthesis.

Metabolic Activation Pathway

The activation of FIAU to its pharmacologically active form involves a series of phosphorylation steps, as illustrated in the diagram below. This process is initiated by cellular kinases.

Molecular Mechanism of Action

The active metabolite, FIAU triphosphate (FIAU-TP), is a structural analog of natural deoxynucleoside triphosphates. It can act as a competitive inhibitor of DNA polymerases and can also be incorporated into newly synthesized DNA strands. This incorporation can lead to chain termination or dysfunctional DNA, ultimately triggering cell cycle arrest and apoptosis.

Preclinical Data on Fialuridine (FIAU)

While specific studies on the antitumor effects of this compound are not available in the public domain, data on the in vitro cytotoxicity of its active form, FIAU, have been reported in the context of toxicology and virology studies.

In Vitro Cytotoxicity

The cytotoxic effects of FIAU have been evaluated in several cell lines, including some of cancerous origin. The following table summarizes the available data on its 50% cytotoxic concentration (CC50).

| Cell Line | Cell Type | Incubation Time | CC50 (µM) | Reference |

| HepG2 | Human Hepatoblastoma | 6 days | ~34 | |

| HepaRG | Differentiated Human Hepatic Carcinoma | 2 weeks | ~10 | |

| CEM | Human T-lymphoblastoid | 6 days | ~2 |

It is important to note that the cytotoxicity of FIAU often manifests with a delayed onset, particularly in hepatic cell lines.

Mitochondrial Toxicity: The Major Hurdle

The clinical development of FIAU for Hepatitis B was halted due to severe and unexpected hepatotoxicity, which was later attributed to mitochondrial damage. This represents a significant challenge for its potential use as an anticancer agent.

Mechanism of Mitochondrial Toxicity

FIAU is a substrate for mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[1] The incorporation of FIAU into mtDNA leads to the inhibition of mtDNA synthesis and replication, resulting in a depletion of mtDNA.[1] This, in turn, disrupts the function of the mitochondrial respiratory chain, leading to impaired ATP production, increased lactate (B86563) production (lactic acidosis), and the accumulation of lipid droplets in hepatocytes (microvesicular steatosis).[1]

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to evaluate the antitumor potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Workflow:

Methodology:

-

Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The following day, the cells are treated with a range of concentrations of this compound.

-

After a predetermined incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.

Mitochondrial Toxicity Assessment (Seahorse XF Analyzer)

This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a quantitative measure of mitochondrial respiration and glycolysis.

Methodology:

-

Cells are seeded in a Seahorse XF cell culture microplate.

-

After treatment with this compound for the desired duration, the medium is replaced with Seahorse XF assay medium.

-

The plate is placed in the Seahorse XF Analyzer, and baseline OCR and ECAR are measured.

-

A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Future Directions and Conclusion

The potential of this compound as an antitumor agent is, at present, a matter of scientific hypothesis rather than established fact. Its mechanism of action as a prodrug of a DNA synthesis inhibitor provides a rationale for its investigation in oncology. However, the severe mitochondrial toxicity of its active metabolite, FIAU, is a formidable obstacle.

Future research should focus on several key areas:

-

In vitro screening: The compound should be tested against a broad panel of cancer cell lines to determine if any specific cancer types exhibit particular sensitivity.

-

Mitochondrial toxicity profiling: A thorough investigation of its effects on mitochondrial function in various cancer and non-cancerous cell lines is essential to understand its therapeutic window.

-

Mechanism of uptake and activation: Understanding how the compound is transported into cancer cells and converted to FIAU could reveal opportunities for selective targeting.

References

Methodological & Application

Application Notes and Protocols for In Vitro Use of 3',5'-Di-O-benzoyl Fialuridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Di-O-benzoyl Fialuridine (B1672660) is a benzoyl ester prodrug of Fialuridine (FIAU), a nucleoside analog with potent antiviral activity against Hepatitis B Virus (HBV).[1] The benzoyl groups are intended to enhance cellular uptake, after which they are expected to be cleaved by intracellular esterases to release the active compound, Fialuridine. Fialuridine, in its triphosphate form, acts as an inhibitor of viral DNA polymerase.[2] However, the clinical development of Fialuridine was terminated due to severe, delayed-onset mitochondrial toxicity, leading to liver failure in some patients.[1][3] This toxicity is attributed to the inhibition of mitochondrial DNA polymerase gamma, leading to impaired mitochondrial DNA synthesis and subsequent mitochondrial dysfunction.

These application notes provide a framework for the in vitro evaluation of 3',5'-Di-O-benzoyl Fialuridine, with the critical assumption that it serves as a prodrug for Fialuridine. The protocols are therefore based on established methods for Fialuridine and are designed to assess both its antiviral efficacy and its potential for mitochondrial toxicity.

Data Presentation

The following tables summarize the in vitro activity of the parent compound, Fialuridine (FIAU), against Hepatitis B Virus (HBV) and its associated cytotoxicity in various cell lines. This data is provided as a reference for expected ranges of activity.

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of Fialuridine (FIAU)

| Cell Line | Virus Strain | Parameter | Value (µM) |

| Human Hepatoblastoma (transfected with HBV genome) | HBV, subtype adw | IC50 | 0.90 |

| Human Hepatoblastoma (transfected with HBV genome) | HBV, subtype adw | CC50 | 344.3 |

| Human Hepatoma | Duck HBV | IC50 | 0.075 |

| Chicken Liver | Duck HBV | IC50 | 156 |

IC50 (50% Inhibitory Concentration): The concentration of a drug at which it inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of a drug at which it causes a 50% reduction in cell viability. Data sourced from a seminal study on Fialuridine.

Table 2: Selectivity Index of Fialuridine (FIAU)

| Cell Line | Virus Strain | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Human Hepatoblastoma (transfected with HBV genome) | HBV, subtype adw | 344.3 | 0.90 | 382.6 |

A higher SI value indicates a more favorable safety profile in vitro.

Experimental Protocols

Assessment of Antiviral Activity against HBV

This protocol utilizes the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses the HBV genome, to determine the 50% inhibitory concentration (IC50) of the test compound.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418

-

This compound (dissolved in DMSO)

-

DNA extraction kit

-

qPCR master mix and HBV-specific primers and probe

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the existing medium with 100 µL of the medium containing the test compound. Include a no-drug control and a positive control (e.g., Lamivudine).

-

Incubation: Incubate the plates for 6 days, replacing the medium with freshly prepared compound-containing medium every 2 days.

-

Supernatant Collection: After 6 days, collect the cell culture supernatant for the quantification of extracellular HBV DNA.

-

DNA Extraction: Extract HBV DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR Analysis: Quantify the amount of HBV DNA in each sample using real-time quantitative PCR (qPCR) with primers and a probe specific for the HBV genome.

-

Data Analysis: Calculate the percentage of HBV DNA inhibition for each concentration of the test compound relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of the test compound in the same cell line used for the antiviral assay to calculate the selectivity index.

Materials:

-

HepG2.2.15 cells (or other relevant cell lines like HepG2 or HepaRG)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the antiviral activity protocol.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (6 days).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Crystal Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-drug control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Assessment of Mitochondrial Toxicity (Delayed Cytotoxicity)

Given the known mitochondrial toxicity of Fialuridine, it is crucial to assess the potential for delayed toxicity, which may not be apparent in short-term assays. Differentiated HepaRG cells are a more suitable model for this purpose than HepG2 cells.[4]

Materials:

-

Differentiated HepaRG cells

-

William's E Medium supplemented with appropriate factors for maintaining differentiation

-

This compound (dissolved in DMSO)

-

Reagents for assessing mitochondrial function (e.g., JC-1 for mitochondrial membrane potential, Seahorse XF Analyzer for oxygen consumption rate)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Treatment: Culture differentiated HepaRG cells according to established protocols. Treat the cells with a range of concentrations of this compound for an extended period (e.g., 7 to 14 days), with medium and compound changes every 2-3 days.

-

Assessment of Mitochondrial Function:

-

Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 to assess changes in the mitochondrial membrane potential, an indicator of mitochondrial health.

-

Oxygen Consumption Rate (OCR): Utilize a Seahorse XF Analyzer to measure the OCR, providing a real-time analysis of mitochondrial respiration.

-

Mitochondrial DNA Quantification: Extract total DNA and quantify the relative amount of mitochondrial DNA to nuclear DNA (mtDNA/nDNA) using qPCR to assess if the compound affects mitochondrial biogenesis.

-

-

Viability Assessment: At the end of the treatment period, assess cell viability using an appropriate method (e.g., CellTiter-Glo for ATP content, which also reflects mitochondrial function).

-

Data Analysis: Analyze the data to determine if long-term exposure to this compound leads to a decline in mitochondrial function and cell viability at concentrations that are non-toxic in short-term assays.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Proposed mechanism of action and toxicity for this compound.

References

- 1. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]

- 2. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Histopathologic changes associated with fialuridine hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for 3',5'-Di-O-benzoyl Fialuridine Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Di-O-benzoyl Fialuridine is a prodrug of Fialuridine (FIAU), a nucleoside analog with potent antiviral activity against Hepatitis B Virus (HBV) and several herpesviruses.[1] FIAU's clinical development was ultimately halted due to severe mitochondrial toxicity, leading to liver failure in some patients.[2][3] Despite its toxicity, this compound and its active form, FIAU, remain valuable research tools for studying the mechanisms of antiviral activity and drug-induced mitochondrial toxicity.

These application notes provide a detailed methodology for assessing the in vitro antiviral efficacy and cytotoxicity of this compound. The protocols focus on the use of the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably replicates HBV, which is a standard model for in vitro anti-HBV drug screening.[4]

Data Presentation

The following table summarizes the in vitro antiviral activity and cytotoxicity of Fialuridine (the active form of this compound) against Hepatitis B Virus.

| Compound | Cell Line | Virus | Parameter | Value (µM) | Selectivity Index (SI) (CC50/IC50) |

| Fialuridine (FIAU) | HepG2.2.15 | HBV | IC50 | 0.90 | 382.6 |

| HepG2 | - | CC50 | 344.3 | ||

| Human Hepatoma | Duck HBV | IC50 | 0.075 | Not Reported | |

| Chicken Liver | Duck HBV | IC50 | 156 | Not Reported |

IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the therapeutic window of a drug. A higher SI value indicates a more favorable safety profile.

Mechanism of Action and Toxicity

Fialuridine is a thymidine (B127349) analog. Following cellular uptake and metabolic activation to its triphosphate form (FIAU-TP), it acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the elongating viral DNA chain.[1] This disruption of viral replication is the basis for its antiviral effect.

However, the severe toxicity of FIAU arises from its interaction with host cell mitochondria. FIAU is a substrate for mitochondrial DNA polymerase gamma, and its incorporation into mitochondrial DNA (mtDNA) leads to impaired mtDNA synthesis and function.[3] This mitochondrial dysfunction results in cellular energy depletion, lactic acidosis, and ultimately, cell death, particularly in metabolically active tissues like the liver.[2]

Experimental Protocols

Cell Culture and Maintenance

Cell Line: HepG2.2.15 (ATCC® CRL-11997™)

Culture Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

200 µg/mL G418 (Geneticin) for selective pressure

Culture Conditions:

-

Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO2.

-

Subculture cells every 3-4 days or when they reach 80-90% confluency.

Antiviral Activity Assay (Yield Reduction Assay)

This protocol determines the concentration of this compound required to inhibit HBV replication by 50% (IC50).

Materials:

-

HepG2.2.15 cells

-

Complete culture medium (with and without G418)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

DNA extraction kit

-

qPCR master mix

-

HBV-specific primers and probe

Procedure:

-

Cell Seeding:

-

Trypsinize and count HepG2.2.15 cells.

-

Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium without G418.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium without G418. The final DMSO concentration should be ≤ 0.5%.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a "no-drug" control (vehicle only).

-

Incubate the plate for 6 days, replacing the medium with freshly prepared compound dilutions every 2 days.

-

-

Quantification of Extracellular HBV DNA:

-

On day 6, carefully collect the cell culture supernatant from each well.

-

Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Perform quantitative PCR (qPCR) using HBV-specific primers and a probe to quantify the amount of extracellular HBV DNA.

-

-

Data Analysis:

-

Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that causes a 50% reduction in cell viability (CC50).

Materials:

-

HepG2 cells (or HepG2.2.15 cells)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

-

Cell Seeding:

-

Seed 1 x 10^4 HepG2 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include a "no-drug" control and a "no-cell" blank.

-

Incubate for the same duration as the antiviral assay (6 days).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15-30 minutes at room temperature with gentle shaking.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the no-drug control.

-

Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

-

Visualizations

Caption: Experimental workflow for the in vitro antiviral and cytotoxicity assessment of this compound.

Caption: Mechanism of action and toxicity pathway of Fialuridine.

References

Determining the IC50 of 3',5'-Di-O-benzoyl Fialuridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fialuridine (FIAU), a nucleoside analog, has demonstrated potent antiviral activity, particularly against hepatitis B virus (HBV) and herpes simplex virus (HSV).[1] Its mechanism of action involves the inhibition of viral DNA polymerase, thereby disrupting viral replication.[2][3] However, clinical trials involving FIAU were halted due to severe hepatotoxicity, linked to mitochondrial dysfunction.[4][5] 3',5'-Di-O-benzoyl Fialuridine is a lipophilic prodrug of FIAU, designed to enhance cellular uptake. Determining the IC50 is a critical step in evaluating its potential as an antiviral agent and assessing its cytotoxic profile.

Hypothetical Data Summary

As no specific IC50 values for this compound are publicly documented, the following table presents hypothetical data to illustrate how results could be structured. These values are for demonstrative purposes only and should be determined experimentally.

| Target | Assay Type | Cell Line | Hypothetical IC50 (µM) |

| Hepatitis B Virus (HBV) | Viral DNA Reduction Assay | HepG2.2.15 | 0.1 |

| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | Vero | 0.5 |

| Cytotoxicity | MTT Assay | HepG2 | 50 |

| Cytotoxicity | MTT Assay | Vero | >100 |

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound is expected to be similar to that of its parent compound, Fialuridine. After cellular uptake, the benzoyl groups are likely cleaved by intracellular esterases to release Fialuridine. Fialuridine is then phosphorylated to its active triphosphate form, which competes with natural deoxynucleosides for incorporation into viral DNA by the viral DNA polymerase. This incorporation leads to chain termination and inhibition of viral replication.

Caption: Proposed intracellular activation and mechanism of action.

Experimental Protocols

The following are detailed protocols for determining the antiviral activity and cytotoxicity of this compound.

Antiviral IC50 Determination: HBV DNA Reduction Assay

This assay quantifies the inhibition of HBV replication in a stable cell line expressing the virus.

Materials:

-

HepG2.2.15 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

DMSO (vehicle control)

-

DNA extraction kit

-

Quantitative PCR (qPCR) reagents for HBV DNA

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 24-well plates at a density that allows for logarithmic growth during the experiment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: After 24 hours, replace the medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

-

Incubation: Incubate the plates for 6 days, replacing the medium with fresh compound dilutions every 2 days.

-

DNA Extraction: After the incubation period, lyse the cells and extract total DNA using a commercial kit.

-

qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR.

-

Data Analysis: Normalize the HBV DNA levels to a housekeeping gene. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity IC50 Determination: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Hepatoma cell line (e.g., HepG2) or other relevant cell lines

-

Culture medium and supplements

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[6]

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Treatment: After 24 hours, treat the cells with the compound dilutions and include appropriate controls.

-

Incubation: Incubate for a period that corresponds to the antiviral assay (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[7]

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50.[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the IC50 of the compound.

Caption: General workflow for IC50 determination.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of this compound. Accurate determination of its IC50 for both antiviral activity and cytotoxicity is essential for evaluating its therapeutic potential and selectivity index. Researchers should adapt these generalized methods to their specific experimental conditions and cell systems. Given the known toxicity of the parent compound, Fialuridine, careful assessment of the cytotoxic profile of this derivative is of paramount importance in any drug development program.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Analytical Detection of 3',5'-Di-O-benzoyl Fialuridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Di-O-benzoyl Fialuridine (B1672660) is a benzoylated derivative of Fialuridine (FIAU), a nucleoside analog that has been investigated for its antiviral properties. The addition of the benzoyl groups increases the lipophilicity of the parent compound, which can influence its pharmacokinetic profile and analytical behavior. Accurate and robust analytical methods are crucial for the quantification of 3',5'-Di-O-benzoyl Fialuridine in various matrices during preclinical and clinical development.

These application notes provide detailed protocols for the analysis of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of Fialuridine (Parent Compound)

A summary of the physicochemical properties of the parent compound, Fialuridine, is presented below. These properties are important for developing analytical methods.

| Property | Value | Source |

| Molecular Weight | 372.09 g/mol | |

| Molecular Formula | C9H10FIN2O5 | |

| XLogP3-AA | -0.9 |

The addition of two benzoyl groups to the fialuridine structure will significantly increase its molecular weight and lipophilicity (logP). This increased hydrophobicity is a key consideration for selecting appropriate columns and mobile phases in chromatographic separations.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound. This method is suitable for the analysis of bulk drug substance and for in-process controls.

1.1. Instrumentation and Materials

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

Reference standard of this compound

1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-20 min: 90% B; 20-22 min: 90-50% B; 22-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm (based on the presence of benzoyl and pyrimidine (B1678525) chromophores) |

| Injection Volume | 10 µL |

1.3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

1.4. Method Validation Parameters

A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Accuracy | Recovery between 98.0% and 102.0%. |

| Precision (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | To be determined experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples

This protocol provides a sensitive and selective method for the quantification of this compound in biological matrices such as plasma or serum.

2.1. Instrumentation and Materials

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

UHPLC system.

-

Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Acetonitrile (LC-MS grade).

-

Water (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Internal Standard (IS): A stable isotope-labeled analog of this compound or a structurally similar compound.

2.2. LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18 (50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-0.5 min: 30% B; 0.5-3.0 min: 30-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-30% B; 4.1-5.0 min: 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by direct infusion of a standard solution. Precursor ion will be [M+H]⁺. Product ions will be characteristic fragments. |

2.3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting drugs from plasma or serum.

-

To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (30% Acetonitrile in Water with 0.1% Formic Acid).

-

Vortex and transfer to an autosampler vial for analysis.

2.4. Quantitative Data Summary

The following table should be populated with experimental data upon method validation.

| Parameter | This compound |

| Linearity Range (ng/mL) | e.g., 1 - 1000 |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | e.g., 1 |

| Accuracy at LLOQ, LQC, MQC, HQC (%) | 85 - 115% (80 - 120% for LLOQ) |

| Precision (RSD %) at LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% for LLOQ) |

| Recovery (%) | To be determined |

| Matrix Effect (%) | To be determined |

(LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control)

Visualizations

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

Forced Degradation Study Design

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1]

Caption: Logical design of a forced degradation study for this compound.

References

Application Note: HPLC Analysis of 3',5'-Di-O-benzoyl Fialuridine Purity

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and stability of 3',5'-Di-O-benzoyl Fialuridine, a key intermediate in the synthesis of Fialuridine (FIAU) analogues. The described method is specific, accurate, and precise, making it suitable for quality control and stability assessment in research and drug development settings. The protocol includes procedures for sample preparation, instrument parameters, and data analysis. Additionally, a forced degradation study protocol is outlined to ensure the method is stability-indicating.

Introduction

This compound is a protected derivative of Fialuridine (FIAU), a nucleoside analog that has been investigated for its antiviral properties.[1] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient and for ensuring its safety and efficacy. HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities or degradation products.[2] This application note provides a comprehensive protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The method is designed to be stability-indicating, as demonstrated through forced degradation studies.[3]

Experimental Protocols

1. Principle

This method utilizes reversed-phase chromatography to separate this compound from its potential impurities and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of an aqueous buffer and an organic modifier is used for elution. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

2. Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC vials

3. Reagents and Chemicals

-

This compound reference standard and sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium (B1175870) acetate (B1210297) (analytical grade)

-

Glacial acetic acid (analytical grade)

-

Purified water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

4. Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer): Dissolve 6.55 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 6.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic Modifier): Acetonitrile (HPLC grade).

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

-

Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Prepare working standards of desired concentrations by further dilution with the diluent.

-

Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient elution with Mobile Phase A (Ammonium Acetate Buffer, pH 6.0) and Mobile Phase B (Acetonitrile) |

| Gradient Program | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 254 nm (or λmax of this compound) |

6. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[3]

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 2 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.